4-Fluoro-2-nitrobenzonitrile

描述

Significance of Fluorinated Aromatic Scaffolds in Organic Synthesis

Fluorinated aromatic compounds are highly valued in organic synthesis. lboro.ac.uk The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. researchgate.netchinesechemsoc.org This is due to fluorine's high electronegativity and the strength of the carbon-fluorine bond. chinesechemsoc.org These properties can enhance metabolic stability, lipophilicity, and the binding affinity of molecules to biological targets, making fluorinated scaffolds particularly important in drug discovery and development. core.ac.ukresearchgate.net The presence of fluorine can also influence the reactivity of the aromatic ring, often facilitating nucleophilic aromatic substitution reactions. core.ac.uk

Role of Nitrile and Nitro Groups in Aromatic Systems

The nitrile (-C≡N) and nitro (-NO2) groups are powerful electron-withdrawing groups that significantly influence the electronic properties of an aromatic ring. nih.govwikipedia.org The nitrile group is a versatile functional group that can be converted into other functionalities such as carboxylic acids, amines, and amides. innospk.comatamanchemicals.com In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group. nih.gov

The nitro group is one of the most common electron-withdrawing groups used in organic synthesis. wikipedia.org Its presence deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. wikipedia.org This property is often exploited in the synthesis of highly substituted aromatic compounds. The nitro group itself can also be reduced to an amino group, providing a pathway for further functionalization. calvin.edu

Overview of 4-Fluoro-2-nitrobenzonitrile within Substituted Benzonitrile (B105546) Chemistry

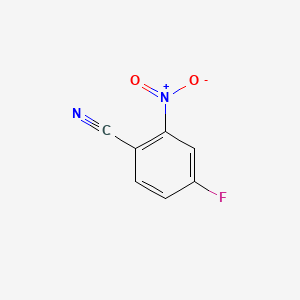

This compound is a substituted benzonitrile that incorporates a fluorine atom at the 4-position, a nitro group at the 2-position, and a nitrile group at the 1-position of the benzene (B151609) ring. lookchem.cnchemscene.com This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis. chembk.com The strong electron-withdrawing nature of both the nitro and nitrile groups, combined with the strategic placement of the fluorine atom, renders the aromatic ring susceptible to nucleophilic attack, particularly at the position occupied by the fluorine. This reactivity is central to its use in the synthesis of a variety of more complex molecules. The chemistry of substituted benzonitriles is vast, with applications ranging from materials science to pharmaceuticals, and this compound serves as a key building block within this chemical space. ontosight.aiwikipedia.org

Chemical and Physical Properties of this compound

This section details the key chemical and physical characteristics of this compound.

IUPAC Name and Synonyms

The standardized name for this compound is this compound. thermofisher.com It is also known by the synonym 2-Cyano-5-fluoronitrobenzene. lookchem.cnchemscene.com

Chemical Formula and Molecular Weight

The chemical formula for this compound is C₇H₃FN₂O₂. lookchem.cnchemscene.com This corresponds to a molecular weight of 166.11 g/mol . lookchem.cnchemscene.com

Physical Appearance and Properties

This compound typically presents as a white to light yellow crystalline powder. lookchem.cn Key physical data for this compound are summarized in the table below.

| Property | Value |

| Melting Point | 71 °C lookchem.cn |

| Boiling Point | 311.6 °C at 760 mmHg lookchem.cn |

| Density | 1.41 g/cm³ lookchem.cn |

| Flash Point | 142.2 °C lookchem.cn |

Spectroscopic Data

Spectroscopic analysis provides crucial information for the identification and characterization of this compound. While a comprehensive set of spectra is not publicly available, related compounds offer insights into the expected data. For instance, the mass spectrum of the related compound 4-chloro-2-fluorobenzonitrile (B1347046) shows parent and major peaks at m/z 157 and 155. google.com The ¹⁹F-NMR spectrum of this chloro-fluoro analog in CDCl₃/CFCl₃ shows a multiplet at -104.34 ppm. google.com

Synthesis and Reactivity

The preparation and chemical behavior of this compound are central to its utility in synthetic chemistry.

Synthesis of this compound

One documented method for synthesizing this compound involves the diazotization and subsequent cyanation of 4-fluoro-2-nitroaniline. google.com Another approach starts with 4-fluorophenylboronic acid, which is nitrated to form 4-fluoro-2-nitrobenzene, followed by a reaction with hydrocyanic acid. chembk.com

Chemical Reactivity and Stability

The reactivity of this compound is largely dictated by the interplay of its functional groups. The fluorine atom is susceptible to nucleophilic aromatic substitution, a reaction facilitated by the strong electron-withdrawing effects of the ortho-nitro and para-cyano groups. The compound is generally stable under normal conditions but is incompatible with strong oxidizing agents. fishersci.co.uk Hazardous decomposition products can include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride (B91410). fishersci.co.uk

The nitrile group can undergo hydrolysis to form the corresponding carboxylic acid, 4-fluoro-2-nitrobenzoic acid. chemicalbook.com This reaction can be achieved by heating the nitrile with aqueous hydrobromic acid. chemicalbook.com The nitro group can be reduced to an amine, a common transformation in the synthesis of more complex molecules. clockss.org

Applications in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds. chembk.com

Role as a Building Block for Heterocyclic Compounds

The reactivity of this compound makes it a key starting material for the synthesis of various heterocyclic structures. For example, it is a precursor in the synthesis of quinazolin-4(3H)-ones, a scaffold found in many biologically active compounds. clockss.org The synthesis of the anticancer drugs gefitinib (B1684475) and erlotinib, which feature a quinazoline (B50416) core, can utilize intermediates derived from related nitrobenzonitriles. clockss.org

Utility in the Synthesis of Substituted Anilines and Other Aromatic Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 2-amino-4-fluorobenzonitrile. This transformation provides access to a wide range of substituted anilines, which are themselves important synthetic intermediates. Furthermore, the fluorine atom can be displaced by various nucleophiles, allowing for the introduction of diverse substituents onto the aromatic ring. This versatility makes this compound a useful tool for creating libraries of substituted aromatic compounds for applications such as drug discovery.

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEAKKQYFSYZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379152 | |

| Record name | 4-fluoro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80517-21-1 | |

| Record name | 4-fluoro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80517-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 2 Nitrobenzonitrile

Classical Synthetic Routes

Classical synthesis provides foundational and reliable methods for the preparation of 4-Fluoro-2-nitrobenzonitrile. These routes are characterized by multi-step processes that begin with simple, substituted toluene, aniline, or dinitrobenzene derivatives.

A principal strategy for synthesizing this compound begins with the oxidation of 4-Fluoro-2-nitrotoluene. This process converts the methyl group into a carboxylic acid, which is then transformed in subsequent steps into the desired nitrile functionality.

The initial oxidation of 4-Fluoro-2-nitrotoluene yields 4-Fluoro-2-nitrobenzoic acid. This transformation can be achieved using various strong oxidizing agents. One common method involves heating a mixture of 4-fluoro-2-nitrotoluene with potassium permanganate (KMnO4) in water to 100°C for several hours chemicalbook.com. Following the reaction, the product is isolated, yielding 4-Fluoro-2-nitrobenzoic acid chemicalbook.com. Another approach utilizes an acidic solution of sodium dichromate (Na2Cr2O7) as the oxidant google.com.

The direct introduction of a nitrile (-CN) group onto the aromatic ring is a key strategy for forming this compound. This is typically accomplished through nucleophilic substitution reactions on a precursor containing a suitable leaving group, such as a halogen.

A well-established method for cyanation involves the reaction of an aryl halide with cuprous cyanide (CuCN). For the synthesis of this compound, a suitable precursor would be 1-bromo-4-fluoro-2-nitrobenzene or 1-chloro-4-fluoro-2-nitrobenzene. The reaction is effectively carried out using N-Methyl-2-pyrrolidone (NMP) as the solvent google.com. In a typical procedure, the aryl bromide is added to a solution of cuprous cyanide in NMP and heated to around 150°C google.com. This process, an analogue of the Rosenmund-von Braun reaction, effectively replaces the bromine atom with a cyano group to furnish the target nitrile google.com.

An alternative multi-step approach begins with 4-Fluoro-2-nitrophenylamine. This method utilizes a Sandmeyer-type reaction sequence. The process involves two main stages:

Diazotization-Bromination : The starting amine, 4-Fluoro-2-nitrophenylamine, is first converted into a diazonium salt. This is achieved by treating the amine with a diazotizing agent, such as sodium nitrite, in an acidic medium. The resulting diazonium salt is then reacted with a bromide source, like cuprous bromide, to replace the diazo group with a bromine atom, yielding 1-bromo-4-fluoro-2-nitrobenzene google.com.

Cyanation : The 1-bromo-4-fluoro-2-nitrobenzene produced in the first stage is then subjected to a cyanation reaction, as described in the previous section (2.1.2.1), using cuprous cyanide in NMP to produce this compound google.com.

This synthetic route offers the advantage of starting from a readily available aniline derivative and leveraging well-understood, high-yielding reactions google.com.

Introducing the fluorine atom onto the aromatic ring is another critical synthetic strategy. This can be achieved through nucleophilic aromatic substitution, where a different functional group is replaced by fluoride (B91410).

In certain substrates, a nitro group can function as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction stackexchange.com. For the synthesis of this compound, a potential precursor could be 2,4-dinitrobenzonitrile. In a related synthesis, it has been demonstrated that reacting 2,4-dinitrobenzonitrile with potassium fluoride (KF) can lead to the replacement of the nitro group at the 2-position with a fluorine atom to generate 2-fluoro-4-nitrobenzonitrile google.com. This fluorodenitration reaction highlights the viability of using a nitro group as a leaving group, particularly when it is positioned ortho or para to a strong electron-withdrawing group like a nitrile, which activates the ring towards nucleophilic attack google.comstackexchange.com. However, this specific reaction can be incomplete, with a significant portion of the starting material remaining unconverted google.com.

Reactivity and Mechanistic Studies of 4 Fluoro 2 Nitrobenzonitrile

Influence of Substituents on Aromatic Reactivity

The presence of fluoro, nitro, and cyano substituents dramatically alters the electron density of the benzene (B151609) ring compared to the parent benzene molecule. These groups are all classified as electron-withdrawing, a characteristic that deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution. Their influence is exerted through a combination of inductive and resonance effects.

Inductive Effects of Fluoro, Nitro, and Cyano Groups

The inductive effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity between adjacent atoms.

Fluoro Group (-F): Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect). It pulls electron density away from the carbon atom to which it is attached, and this effect is propagated through the sigma bond framework of the benzene ring.

Nitro Group (-NO₂): The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This configuration results in a strong -I effect, drawing electron density from the aromatic ring.

Cyano Group (-CN): The cyano group consists of a carbon triple-bonded to a nitrogen atom. The sp-hybridized carbon is more electronegative than the sp²-hybridized carbons of the benzene ring, and the nitrogen atom is also highly electronegative. Consequently, the cyano group exhibits a significant -I effect.

Resonance Effects of Nitro and Cyano Groups

Resonance effects involve the delocalization of pi (π) electrons between a substituent and the aromatic ring. This sharing of electrons occurs through the overlap of p-orbitals.

Nitro Group (-NO₂): The nitro group strongly withdraws electron density from the aromatic ring via resonance (-R or -M effect). The π-electrons from the ring can be delocalized onto the nitro group, particularly at the ortho and para positions. This delocalization creates additional resonance structures where a positive charge resides on the ring, further decreasing its electron density.

Cyano Group (-CN): The cyano group also exhibits an electron-withdrawing resonance effect (-R effect). The π-system of the triple bond can accept electrons from the aromatic ring, delocalizing the electron density and placing a partial positive charge on the ring, especially at the para position.

Combined Electron-Withdrawing Effects

In 4-Fluoro-2-nitrobenzonitrile, the inductive and resonance effects of the three substituents work in concert to make the aromatic ring exceptionally electron-poor. The fluorine atom at position 4, the nitro group at position 2, and the cyano group at position 1 collectively withdraw a significant amount of electron density. This strong deactivation makes the molecule highly resistant to electrophilic attack. However, this same electron deficiency makes the ring highly susceptible to attack by nucleophiles, setting the stage for Nucleophilic Aromatic Substitution (SNAr) reactions. youtube.comlibretexts.org The positioning of the strongly electron-withdrawing nitro (ortho) and cyano (para) groups relative to the fluorine atom is critical for this enhanced reactivity. libretexts.org

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (-R) | Overall Electronic Effect |

|---|---|---|---|---|

| Fluoro (-F) | 4 | Strongly Withdrawing | Weakly Donating* | Net Electron-Withdrawing |

| Nitro (-NO₂) | 2 | Strongly Withdrawing | Strongly Withdrawing | Strongly Electron-Withdrawing |

| Cyano (-CN) | 1 (para to F) | Strongly Withdrawing | Strongly Withdrawing | Strongly Electron-Withdrawing |

Note: While the fluoro group has a resonance-donating effect due to its lone pairs, its inductive effect is overwhelmingly stronger, resulting in a net withdrawal of electron density.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Regioselectivity and Reaction Pathways

In an SNAr reaction, a nucleophile attacks an electron-deficient carbon atom on the aromatic ring, leading to the displacement of a leaving group. For this compound, the fluorine atom serves as an excellent leaving group. The regioselectivity of the reaction is precisely controlled by the positions of the electron-withdrawing groups.

The nucleophile will selectively attack the carbon atom at position 4 (C4), which is bonded to the fluorine atom. This is because the negative charge that develops in the intermediate can be effectively delocalized and stabilized by the ortho-nitro group and the para-cyano group. Attack at any other position would not allow for this crucial resonance stabilization. Therefore, the reaction pathway leads exclusively to the substitution of the fluorine atom.

Investigation of σ-Adduct Formation

The key intermediate in an SNAr reaction is a resonance-stabilized carbanion known as a σ-adduct or a Meisenheimer complex. wikipedia.orgnih.gov This complex is formed in the first, typically rate-determining step, where the nucleophile adds to the aromatic ring, temporarily breaking its aromaticity. nih.gov

For this compound, the formation of the σ-adduct occurs as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C4 carbon, forming a new C-Nu bond and breaking the C=C π-bond. This creates a tetrahedral carbon at the site of attack and places a negative charge on the ring.

Charge Delocalization: The resulting negative charge is not localized on a single carbon atom. It is delocalized across the π-system of the ring and, most importantly, onto the strategically placed electron-withdrawing groups. Resonance structures show the negative charge being shared by the ortho-nitro group (on the oxygen atoms) and the para-cyano group (on the nitrogen atom). libretexts.org This extensive delocalization significantly stabilizes the Meisenheimer complex, lowering the activation energy for its formation. libretexts.orgnih.gov

Elimination of Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion (F⁻), resulting in the final substituted product.

The stability of this σ-adduct is the fundamental reason for the high reactivity of this compound in SNAr reactions. The ability of both the ortho-nitro group and the para-cyano group to stabilize the intermediate negative charge makes the C4 position exceptionally electrophilic and prone to nucleophilic attack. libretexts.orgnih.gov

Reaction with Cyanide Ion and Subsequent Transformations

The structure of this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The benzene ring is significantly electron-deficient due to the strong electron-withdrawing effects of both the nitro (-NO₂) group and the nitrile (-CN) group. These groups, positioned ortho and para to the fluorine atom, stabilize the negative charge in the Meisenheimer complex intermediate, thereby activating the C-F bond towards nucleophilic attack.

When treated with a cyanide source, such as sodium or potassium cyanide, the fluoride is readily displaced by the cyanide ion. The reaction proceeds via a two-step addition-elimination mechanism.

Addition: The cyanide nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group and the nitrogen of the nitrile group.

Elimination: The fluoride ion, a good leaving group, is expelled from the complex, restoring the aromaticity of the ring and yielding the product, 4-cyano-2-nitrobenzonitrile (also known as 2-nitroisophthalonitrile).

The resulting dinitrile product is a versatile intermediate for further chemical transformations. For instance, the nitrile groups can be hydrolyzed under acidic or basic conditions to carboxylic acids or selectively reduced to amines, opening pathways to a variety of other functionalized molecules.

Electrophilic Aromatic Substitution (EAS) Reactivity and Directing Effects

Electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the powerful deactivating effects of the attached functional groups. Both the nitro group and the nitrile group are strong electron-withdrawing groups (-I, -M effects), which reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org The fluorine atom is also deactivating due to its strong inductive effect (-I), although its lone pairs can participate in resonance donation (+M). wikipedia.org

The directing effects of the substituents determine the regioselectivity of any potential EAS reaction.

Nitro (-NO₂) Group: Strongly deactivating and a meta-director.

Nitrile (-CN) Group: Strongly deactivating and a meta-director.

Fluoro (-F) Group: Deactivating but an ortho, para-director. libretexts.org

The positions on the ring are influenced as follows:

Position 3: ortho to -CN, ortho to -NO₂, meta to -F.

Position 5: meta to -CN, meta to -NO₂, ortho to -F.

Position 6: para to -CN, meta to -NO₂, meta to -F.

| Substituent | Inductive Effect | Resonance Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -NO₂ (Nitro) | Withdrawing (-I) | Withdrawing (-M) | Strongly Deactivating | Meta |

| -CN (Nitrile) | Withdrawing (-I) | Withdrawing (-M) | Strongly Deactivating | Meta |

| -F (Fluoro) | Withdrawing (-I) | Donating (+M) | Deactivating | Ortho, Para |

Catalytic Transformations Involving this compound

Cross-Coupling Reactions (e.g., Suzuki, Stille)

This compound can potentially serve as a substrate in palladium-catalyzed cross-coupling reactions, although the C-F bond is the most challenging of the carbon-halogen bonds to activate.

Suzuki Coupling: The Suzuki reaction couples an organoboron species with an organohalide. wikipedia.org While aryl bromides and iodides are common substrates, the coupling of aryl fluorides requires highly active catalyst systems, often employing specialized electron-rich, bulky phosphine (B1218219) ligands (like SPhos) or N-heterocyclic carbene (NHC) ligands. wikipedia.orgorganic-chemistry.org The reaction would involve the oxidative addition of the C-F bond of this compound to a Pd(0) catalyst, followed by transmetalation with a boronic acid (or ester) and reductive elimination to form a new C-C bond. libretexts.org The strong electron-withdrawing nature of the nitro and nitrile groups can facilitate the oxidative addition step, making C-F activation more feasible than on an unactivated ring.

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. wikipedia.org Similar to the Suzuki coupling, activating the C-F bond is the primary challenge. libretexts.org The catalytic cycle involves oxidative addition, transmetalation with the organostannane, and reductive elimination. wikipedia.org The toxicity of organotin reagents is a significant drawback of this method. organic-chemistry.org Additives such as Cu(I) salts can sometimes accelerate the reaction rate.

| Reaction | Coupling Partner | Catalyst System (Typical for Aryl Fluorides) | Key Mechanistic Steps |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd(0) complex with bulky, electron-rich ligands (e.g., SPhos, Buchwald ligands) | Oxidative Addition, Transmetalation, Reductive Elimination |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(0) complex (e.g., Pd(PPh₃)₄), often with additives like Cu(I) | Oxidative Addition, Transmetalation, Reductive Elimination |

Condensation Reactions with Nitriles

The nitrile group of this compound can participate in base-catalyzed condensation reactions. nih.gov In the presence of a strong base, the α-carbon of another nitrile with acidic protons can be deprotonated to form a carbanion. This carbanion can then act as a nucleophile, attacking the electrophilic carbon of the nitrile group in this compound.

Such reactions can lead to the formation of β-enaminonitriles or, through subsequent cyclization and aromatization steps, heterocyclic structures like 4-aminopyrimidines. nih.gov The electrophilicity of the nitrile carbon in this compound is enhanced by the adjacent electron-withdrawing nitro group, potentially favoring it as the electrophilic partner in a cross-condensation reaction. The outcome of these reactions is often temperature-dependent, allowing for selective synthesis of different product classes. nih.gov

Continuous Flow Catalysis

While specific studies on the continuous flow catalysis of this compound are not widely reported, the principles of flow chemistry are highly applicable to reactions involving this compound. Continuous flow processing offers significant advantages for handling nitrated aromatic compounds, which can be energetic. nih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can improve reaction safety, yield, and selectivity. nih.gov For example, a nucleophilic aromatic substitution on this compound could be performed in a heated microreactor, minimizing reaction volume and improving heat transfer, thereby reducing the risk of thermal runaway. Similarly, catalytic cross-coupling reactions could benefit from packed-bed reactors containing immobilized catalysts, simplifying product purification and enabling catalyst recycling.

Radical Reactions and Single Electron Transfer Processes

The nitroaromatic system of this compound is susceptible to single electron transfer (SET) reactions. libretexts.org The nitro group has a low-lying LUMO (Lowest Unoccupied Molecular Orbital) and can readily accept an electron from a suitable donor (e.g., a metal or an organic reductant) to form a radical anion.

This radical anion is a key intermediate in various transformations. For example, in the presence of a proton source, it can be further reduced to nitroso, hydroxylamine, or amine functionalities. In the absence of trapping agents, the radical anion could potentially dimerize or undergo fragmentation, although these pathways are highly dependent on the specific reaction conditions. The formation of this radical anion is the first step in the electrochemical reduction of nitroaromatics and plays a role in certain biochemical metabolic pathways for such compounds.

Derivatization and Functionalization of 4 Fluoro 2 Nitrobenzonitrile

Transformations of the Nitrile Group

The cyano group (-C≡N) is a key functional handle that can be converted into several other important chemical moieties, including carboxylic acids, amines, and various nitrogen-containing heterocycles.

Hydrolysis to Carboxylic Acids

The nitrile group of 4-fluoro-2-nitrobenzonitrile can be hydrolyzed to a carboxylic acid group, yielding 4-fluoro-2-nitrobenzoic acid. This transformation is typically achieved under acidic or alkaline conditions where the carbon-nitrogen triple bond is attacked by water. google.com

Acid-catalyzed hydrolysis, often performed by heating the nitrile under reflux with a dilute mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), directly produces the carboxylic acid along with an ammonium (B1175870) salt as a byproduct. google.comcalvin.edu The reaction proceeds through an intermediate amide which is subsequently hydrolyzed to the final carboxylic acid. chemicalbook.com

Table 1: Conditions for Acid-Catalyzed Hydrolysis of Nitriles

| Reagent | Conditions | Product |

|---|---|---|

| Dilute HCl or H₂SO₄ | Heat under reflux | 4-Fluoro-2-nitrobenzoic acid |

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous base such as sodium hydroxide (B78521) (NaOH). calvin.edu This process initially forms the sodium salt of the carboxylic acid and ammonia (B1221849) gas. A subsequent acidification step with a strong acid is required to protonate the carboxylate salt and isolate the free 4-fluoro-2-nitrobenzoic acid. google.com

Reduction to Amines

Selective reduction of the nitrile group in this compound to a primary amine (to form (4-fluoro-2-nitrophenyl)methanamine) presents a synthetic challenge due to the presence of the easily reducible nitro group. However, specific reagents and conditions have been developed to achieve this transformation with high chemoselectivity.

A notable method involves the use of a combination of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and a borohydride (B1222165) reducing agent like sodium borohydride (NaBH₄) in an aprotic solvent. researchgate.netcalvin.edu The Lewis acid is thought to coordinate to the nitrile nitrogen, activating it towards reduction by the hydride reagent while leaving the nitro group intact. calvin.eduorganic-chemistry.org Research on the selective reduction of 2-nitrobenzonitrile (B147312), a closely related compound, has shown that this method provides good yields of the corresponding benzylamine. researchgate.netcalvin.edu

Table 2: Reagents for Selective Nitrile Reduction in Nitrobenzonitriles

| Reagent System | Solvent | Product |

|---|---|---|

| NaBH₄ / BF₃·OEt₂ | 2-Methyltetrahydrofuran | (4-Fluoro-2-nitrophenyl)methanamine |

This methodology is effective for a range of substituted nitrobenzonitriles, indicating its potential applicability to this compound. calvin.edu

Formation of Amidines and Tetrazoles

The nitrile functionality serves as a precursor for the synthesis of more complex nitrogen-containing groups like amidines and tetrazoles.

Amidines can be synthesized from nitriles via the Pinner reaction. organic-chemistry.orgwikipedia.org This reaction involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl). organic-chemistry.orgwikipedia.org The initial product is an imino ester salt, known as a Pinner salt. wikipedia.orgwikipedia.org This intermediate is not typically isolated but is subsequently treated with ammonia or an amine to yield the corresponding amidine. wikipedia.orgwikipedia.org Given the electron-withdrawing nature of the nitro and fluoro substituents on this compound, the nitrile carbon is highly electrophilic and should be susceptible to this reaction sequence. wikipedia.org

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms. They are often used in medicinal chemistry as bioisosteres for carboxylic acids. The synthesis of 5-substituted 1H-tetrazoles from nitriles is a well-established transformation, typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide (NaN₃). nih.govnih.gov The reaction is often catalyzed by Lewis acids (e.g., zinc salts) or Brønsted acids and can be performed in various solvents, including water or dimethylformamide (DMF). organic-chemistry.orgajgreenchem.com The electron-deficient nature of this compound facilitates this cycloaddition, leading to the formation of 5-(4-fluoro-2-nitrophenyl)-1H-tetrazole. nih.gov

Table 3: Synthesis of Heterocycles from the Nitrile Group

| Target Functional Group | Key Reagents | Reaction Name/Type |

|---|

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that can be chemically transformed, most commonly through reduction to an amino group.

Reduction to Amino Groups

The selective reduction of the nitro group in this compound to an amino group (-NH₂) yields 2-amino-4-fluorobenzonitrile. This transformation is a common and crucial step in the synthesis of many pharmaceutical and heterocyclic compounds. A variety of reducing agents can accomplish this, with the choice depending on the desired selectivity and tolerance of other functional groups, particularly the nitrile.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of dissolving metals. researchgate.net

Catalytic Hydrogenation: This is an environmentally friendly method that often employs a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas (H₂). researchgate.net By carefully selecting the catalyst, solvent, and reaction conditions (pressure, temperature), the nitro group can be reduced preferentially over the nitrile. Studies on similar substrates, such as 2-fluoro-N-methyl-4-nitrobenzamide, have shown that hydrogenation with a Pd/C catalyst effectively reduces the nitro group to an amine in high yield. google.comresearchgate.net

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron (Fe) powder in acetic acid are classic and effective methods for reducing aromatic nitro groups. researchgate.net These conditions are generally mild enough to leave the nitrile group intact.

Table 4: Common Reagents for Selective Nitro Group Reduction

| Reagent System | Conditions | Product |

|---|---|---|

| H₂ / Pd/C | Ethanol or Ethyl Acetate solvent | 2-Amino-4-fluorobenzonitrile |

| SnCl₂ / conc. HCl | Heat | 2-Amino-4-fluorobenzonitrile |

| Fe / Acetic Acid | Heat | 2-Amino-4-fluorobenzonitrile |

Henry Reaction and Related Chemistry

The Henry reaction, or nitro-aldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone) in the presence of a base. wikipedia.orgresearchgate.netorganic-chemistry.org A critical requirement for the nitro component is the presence of an acidic α-hydrogen (a hydrogen atom on the carbon adjacent to the nitro group). researchgate.netorganic-chemistry.org The base removes this proton to form a nitronate anion, which then acts as a nucleophile. wikipedia.org

This compound is an aromatic nitro compound. The nitro group is attached directly to the benzene (B151609) ring, and there are no α-hydrogens on the carbon atom bearing the nitro group. Consequently, this compound cannot deprotonate to form a nitronate and therefore cannot participate as the nucleophilic partner in a classical Henry reaction. wikipedia.orgorganic-chemistry.org

Substitution of the Fluorine Atom

The fluorine atom of this compound is highly susceptible to substitution, primarily due to the strong electron-withdrawing effects of the adjacent nitro group and the para-cyano group. These groups stabilize the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution, thereby facilitating the displacement of the fluoride (B91410) ion.

Nucleophilic Displacement of Fluorine

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this compound. A diverse range of nucleophiles can displace the fluorine atom, leading to a wide array of substituted 2-nitrobenzonitrile derivatives.

The reaction generally proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored. The strong electron-withdrawing nitro and cyano groups play a crucial role in stabilizing the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with hydrazine (B178648) hydrate (B1144303) in isopropanol (B130326) at elevated temperatures leads to the formation of 3-amino-6-nitroindazole, a product of both substitution and subsequent intramolecular cyclization.

| Nucleophile | Reagent | Product | Reaction Conditions |

| Amine | Hydrazine | 3-Amino-6-nitroindazole | Isopropanol, 80°C, 12h |

Palladium-Catalyzed Coupling Reactions

While the fluorine atom in this compound is highly activated towards nucleophilic attack, its participation in palladium-catalyzed cross-coupling reactions is less common compared to heavier halogens like bromine or iodine. C-F bonds are generally strong and less reactive in the oxidative addition step of the catalytic cycle. However, under specific conditions and with appropriate catalyst systems, these couplings can be achieved.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, typically requires specialized ligands and conditions to activate the C-F bond. The general mechanism involves the oxidative addition of the aryl fluoride to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Similarly, the Stille coupling, which pairs an organohalide with an organotin reagent, and the Heck reaction, which involves the coupling of an organohalide with an alkene, are powerful C-C bond-forming reactions. The success of these reactions with this compound would be highly dependent on the development of highly active palladium catalysts capable of cleaving the inert C-F bond. While specific examples for this compound are not extensively documented in readily available literature, the general principles of these reactions are well-established for other aryl fluorides, particularly those activated by electron-withdrawing groups.

Cyclization Reactions and Heterocycle Formation

The functional groups present in this compound and its derivatives serve as versatile handles for the construction of various heterocyclic ring systems. The nitro and cyano groups, in particular, can undergo a range of transformations to facilitate cyclization.

Synthesis of Quinazolines and Quinazolinones

This compound is a valuable precursor for the synthesis of quinazolines and quinazolinones, which are important scaffolds in medicinal chemistry. A common strategy involves the initial reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon.

An efficient one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones has been reported. clockss.org This process involves the reduction of the nitro group, formylation of the resulting amine, hydrolysis, and subsequent cyclization. clockss.org For example, various substituted 2-nitrobenzonitriles can be converted to their corresponding quinazolin-4(3H)-ones in good yields. clockss.org

| Starting 2-Nitrobenzonitrile | Product Quinazolin-4(3H)-one | Yield (%) |

| 4,5-Dimethoxy-2-nitrobenzonitrile | 6,7-Dimethoxyquinazolin-4(3H)-one | 85 |

| 4,5-Methylenedioxy-2-nitrobenzonitrile | 6,7-Methylenedioxyquinazolin-4(3H)-one | 82 |

| 4-Methoxy-2-nitrobenzonitrile | 7-Methoxyquinazolin-4(3H)-one | 80 |

This methodology highlights the utility of the 2-nitrobenzonitrile core, accessible from this compound via nucleophilic substitution, in the synthesis of these important heterocycles.

Formation of Benzothiazoles

The synthesis of benzothiazoles often involves the reaction of a 2-aminothiophenol (B119425) with a suitable electrophile. While direct synthesis from this compound is not a standard route, derivatives of this compound can be envisioned as precursors. For instance, if the fluorine atom were displaced by a thiol-containing nucleophile, subsequent reduction of the nitro group would generate a 2-aminophenyl sulfide (B99878) derivative. Intramolecular cyclization of such an intermediate could potentially lead to a benzothiazole (B30560) ring system.

Established methods for benzothiazole synthesis typically involve the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. The development of synthetic routes starting from readily available materials like this compound would represent a novel approach to this important class of heterocycles.

Development of Chromene Derivatives

Chromenes are another class of heterocyclic compounds with significant biological activity. Their synthesis often involves the reaction of a phenol (B47542) with a suitable three-carbon component. While there are no direct, well-established methods for the synthesis of chromenes starting from this compound, its derivatives could potentially be utilized in multi-step synthetic sequences.

For example, a derivative of this compound where the fluorine has been replaced by a hydroxyl group (a 4-hydroxy-2-nitrobenzonitrile) could serve as a key intermediate. The phenolic hydroxyl group, along with the activation provided by the nitro and cyano groups, might facilitate condensation reactions with active methylene (B1212753) compounds to construct the pyran ring of the chromene system. However, such a synthetic pathway would require further investigation and development.

Synthesis of Isoxazolines

The synthesis of isoxazolines, a class of five-membered heterocyclic compounds, is commonly achieved through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes (dipolarophiles). While direct experimental evidence for the synthesis of isoxazolines starting from this compound is not extensively documented in readily available literature, the transformation is theoretically plausible via the conversion of the nitrile group into a nitrile oxide.

The general strategy involves two key steps:

Formation of the Nitrile Oxide : The nitrile group of a precursor molecule is converted into a nitrile oxide (-C≡N⁺-O⁻). A common method for this transformation is the dehydrohalogenation of an intermediate hydroxamoyl halide, which can be formed from the corresponding aldoxime.

1,3-Dipolar Cycloaddition : The in situ generated nitrile oxide then reacts with an alkene. This reaction is a concerted, pericyclic process that leads to the formation of the isoxazoline (B3343090) ring.

In the context of this compound, the nitrile functionality would first need to be converted to the corresponding 4-fluoro-2-nitrophenyl nitrile oxide. This reactive intermediate would then undergo a [3+2] cycloaddition with a selected alkene to yield the desired 3-(4-fluoro-2-nitrophenyl)-isoxazoline derivative. The regioselectivity and stereoselectivity of the cycloaddition are influenced by electronic and steric factors of both the nitrile oxide and the alkene.

Table 1: General Scheme for the Synthesis of Isoxazolines from a Nitrile Precursor

| Step | Reactants | Intermediate/Product | Reaction Type |

| 1 | R-CN (e.g., this compound) | R-C≡N⁺-O⁻ (Nitrile Oxide) | Nitrile Oxide Formation |

| 2 | R-C≡N⁺-O⁻ + Alkene | 3-R-Isoxazoline | 1,3-Dipolar Cycloaddition |

This table represents a generalized pathway. Specific reagents and conditions would be required to achieve the transformation for this compound.

Macrocycle Construction

The structure of this compound makes it a potentially valuable building block in the synthesis of macrocycles. The highly activated fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity can be exploited to tether the aromatic ring to other molecules as part of a macrocyclization strategy.

A synthetic approach for constructing macrocycles, specifically macrolactams, has been demonstrated using the related compound, 2-fluoro-4-nitrobenzoic acid. This strategy involves the SNAr reaction between the fluoro-substituted ring and a long-chain alkenol. The electron-withdrawing groups on the ring facilitate the displacement of the fluoride ion by the alkoxide of the alkenol. The resulting product, now containing a terminal alkene, can undergo further reactions, such as ring-closing metathesis, to form the macrocyclic structure.

This methodology is directly applicable to this compound. By reacting it with a bifunctional linker, such as an amino alcohol or a diol, under SNAr conditions, the 4-cyano-3-nitrophenyl moiety can be incorporated into a linear precursor. Subsequent intramolecular cyclization would then yield the desired macrocycle. The specific nature of the linker and the cyclization strategy would determine the size and functionality of the resulting macrocycle.

Table 2: Proposed Strategy for Macrocycle Synthesis using this compound

| Step | Description | Starting Material | Key Reagent | Intermediate/Product | Reaction Type |

| 1 | Tethering | This compound | Bifunctional linker (e.g., H₂N-(CH₂)n-OH) | Linear precursor for cyclization | Nucleophilic Aromatic Substitution (SNAr) |

| 2 | Cyclization | Linear precursor | Cyclization agent/catalyst | Macrocycle | Intramolecular Cyclization |

This table outlines a conceptual strategy. The success and specifics of the reactions would depend on the chosen linker and cyclization conditions.

Applications of 4 Fluoro 2 Nitrobenzonitrile and Its Derivatives

Medicinal Chemistry and Pharmaceutical Development

The strategic placement of electron-withdrawing groups and a reactive fluorine atom makes 4-Fluoro-2-nitrobenzonitrile a versatile precursor for creating complex molecular architectures sought after in drug discovery.

This compound is recognized as a useful intermediate in the research and development of pharmaceuticals. lookchem.comlookchem.com Chemical suppliers list it as a building block for organic synthesis, specifically for applications in medicinal chemistry and the production of active pharmaceutical ingredients (APIs). lookchem.comchembuyersguide.com Its utility stems from the ability of its functional groups—nitrile, nitro, and fluoro—to participate in various chemical transformations, allowing for the construction of more complex drug candidates.

The compound has been explicitly used in the synthesis of novel kinase inhibitors for cancer therapy. A patent details the use of this compound as a reactant in the preparation of heterocyclic fused pyrimidine derivatives. google.com These derivatives are designed to inhibit Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key enzyme in the DNA damage response pathway, which is a significant target in oncology. In the patented synthesis, this compound is coupled with other heterocyclic structures to create the final inhibitor molecule. google.com

Table 1: Synthesis of a Kinase Inhibitor Precursor Using this compound google.com

| Reactant | Reagents | Product Application |

| This compound | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Intermediate for Heterocyclic Fused Pyrimidine Kinase Inhibitors |

While various fluorinated benzonitrile (B105546) isomers are explored in the development of anti-inflammatory agents, the specific role of this compound in this therapeutic area is not extensively documented in the available scientific literature. A patent mentions the compound in a list of chemicals related to the synthesis of agents that may have anti-inflammatory properties, but provides no specific examples of its direct use for this purpose. google.com

There is no direct evidence in the reviewed literature to suggest that this compound is a common precursor for the synthesis of the antimicrobial agent Linezolid or other related oxazolidinone antibiotics. The synthesis of Linezolid typically involves different fluorinated starting materials.

The application of fluorine in drug design is a common strategy to modulate a molecule's properties, such as metabolic stability and binding affinity. The nitrile group can also serve as a bioisostere for other functional groups. However, specific examples or detailed research findings illustrating the use of the this compound moiety in bioisosteric replacement strategies are not well-documented in the available sources.

This compound is a documented precursor in the development of anti-tumor agents. Its application is highlighted in a patent for heterocyclic fused pyrimidine derivatives intended for cancer treatment. google.com The synthesis involves a palladium-catalyzed cross-coupling reaction where this compound is a key building block. The resulting compounds are designed to act as kinase inhibitors, a major class of anti-tumor drugs. google.com

Table 2: Research Application of this compound in Anti-Tumor Agent Synthesis

| Compound | Application Area | Synthetic Role |

| This compound | Oncology | Precursor for ATR Kinase Inhibitors |

Agrochemical Applications (Pesticides, Herbicides)

This compound and its structural analogs serve as crucial building blocks in the synthesis of modern agrochemicals. Their utility stems from the unique combination of reactive functional groups on the benzene (B151609) ring—the fluorine atom, the nitro group, and the nitrile group. These features allow for the construction of complex molecules designed to act as effective pesticides and herbicides.

The compound primarily functions as an intermediate in the creation of active ingredients for crop protection products. myskinrecipes.com For instance, related structures like 4-Fluoro-2-methylbenzonitrile are utilized in formulating herbicides and insecticides to improve crop yield and protection. chemimpex.com The presence of the fluorine atom, in particular, is a common strategy in agrochemical design to enhance the biological activity and metabolic stability of the final product. Derivatives of fluorinated benzonitriles are key components in the development of potent herbicides and fungicides. myskinrecipes.comhtdchem.com The synthesis pathways leverage the reactivity of the compound to build the core structures of these agrochemicals.

Agrochemical Intermediates

| Compound Family | Application Area | Role |

|---|---|---|

| Fluorinated Benzonitriles | Herbicides | Key intermediate for active ingredient synthesis myskinrecipes.comchemimpex.com |

| Fluorinated Benzonitriles | Fungicides | Building block for developing compounds with biological activity myskinrecipes.comhtdchem.com |

| Fluorinated Benzonitriles | Insecticides | Used in the formulation of crop protection agents chemimpex.com |

Materials Science and Advanced Polymers

In the field of materials science, this compound and its derivatives are explored for their potential in creating advanced materials, including high-performance polymers and coatings. chemimpex.com The specific electronic properties conferred by the fluoro and nitro substituents make these compounds valuable precursors for materials used in electronics and optics.

A significant application is in the synthesis of emitters for Organic Light-Emitting Diodes (OLEDs). A derivative, 4-Fluoro-2-methylbenzonitrile, is used to synthesize emitters with thermally activated delayed fluorescence (TADF) characteristics. ossila.com In one example, it was reacted with bicarbazole via nucleophilic aromatic substitution to create a TADF emitter. The resulting material exhibited high thermal stability and was used to fabricate an OLED device with exceptional current efficiency (34.5 cdA⁻¹), power efficiency (29.9 lmW⁻¹), and external quantum efficiency (10.8%). ossila.com The unique chemical properties of these benzonitrile derivatives are thus instrumental in advancing the performance of electronic displays and lighting. ossila.com

Applications in Materials Science

| Derivative | Application | Key Finding/Performance Metric |

|---|---|---|

| 4-Fluoro-2-methylbenzonitrile | TADF Emitter for OLEDs | Resulting device showed 10.8% external quantum efficiency and high thermal stability ossila.com |

| Fluorinated Benzonitriles | Advanced Polymers & Coatings | Explored for potential due to unique chemical properties chemimpex.com |

Reagents in Organic Synthesis

This compound is a valuable reagent in organic synthesis, serving as a versatile scaffold for constructing more complex molecules. myskinrecipes.com The differential reactivity of its three functional groups—the cyano (nitrile), nitro, and fluoro groups—allows for selective chemical transformations, often without the need for protecting groups. ossila.com

The fluorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. The nitrile and nitro groups can also be transformed through a wide range of chemical reactions. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the nitro group can be reduced to an amino group, which can then undergo further reactions. This multi-functionality makes it an ideal starting material for synthesizing substituted aromatic compounds used in medicinal chemistry and drug discovery. ossila.com For instance, anti-tumor benzothiophene derivatives have been synthesized from the related isomer 2-Fluoro-5-nitrobenzonitrile by reacting it with methyl thioglycolate. ossila.com Its utility as a building block is critical for creating novel molecular architectures in organic research. myskinrecipes.com

Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 4-Fluoro-2-nitrobenzonitrile, ¹H and ¹³C NMR spectra are critical for confirming the substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum would display seven signals: one for the cyano carbon, and six for the carbons of the benzene ring. The carbon atoms directly bonded to the electronegative fluorine and nitro groups would be significantly deshielded, appearing at a lower field.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-3 | - | d | Coupling with H-5 |

| H-5 | - | dd | Coupling with H-3 and F |

| H-6 | - | d | Coupling with H-5 |

| C-CN | - | s | Quaternary carbon of the nitrile group |

| C-1 | - | s | Carbon attached to the cyano group |

| C-2 | - | s | Carbon attached to the nitro group |

| C-3 | - | d | Carbon attached to a proton |

| C-4 | - | d (C-F coupling) | Carbon attached to the fluorine atom |

| C-5 | - | d | Carbon attached to a proton |

| C-6 | - | d | Carbon attached to a proton |

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₇H₃FN₂O₂.

The calculated molecular weight of this compound is 166.11 g/mol . nih.gov In a mass spectrum, this would correspond to the molecular ion peak [M]⁺. High-resolution mass spectrometry (HRMS) can provide a more precise mass, with the monoisotopic mass calculated to be 166.01785550 Da. nih.gov

While detailed fragmentation studies for this specific molecule are not widely published, the fragmentation pattern of nitroaromatic compounds is well-understood. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or nitric oxide (NO). The loss of the cyano group (CN) is another plausible fragmentation route. A study on the related compound 3,4-difluoronitrobenzene using LC-APCI-MS/MS consistently showed fragment ions corresponding to the loss of NO and NO₂ from the parent ion. mdpi.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₃FN₂O₂ | nih.gov |

| Molecular Weight | 166.11 g/mol | nih.gov |

| Monoisotopic Mass | 166.01785550 Da | nih.gov |

| Expected Molecular Ion Peak | m/z 166 | - |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions in the solid state.

A search of publicly available crystallographic databases did not yield a determined crystal structure for this compound. Therefore, detailed experimental data on its solid-state conformation and packing are not available at present.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to supplement experimental data, offering insights into the electronic structure, reactivity, and dynamic behavior of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to predict a variety of properties, including its optimized geometry (bond lengths and angles), vibrational frequencies (IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability.

DFT studies on similar molecules, such as benzonitrile (B105546) derivatives, have been successfully used to analyze regioselectivity in chemical reactions and to understand electronic properties. mdpi.com Such calculations for this compound would provide a detailed picture of its electron density distribution and electrostatic potential, highlighting regions susceptible to nucleophilic or electrophilic attack.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While no specific MD simulation studies focused on this compound were found, this technique is highly applicable.

MD simulations could be used to study the behavior of this compound in different environments, such as in solution or interacting with a surface. For instance, simulations of the related molecule benzonitrile in a neat liquid have provided insights into its local structure and orientational dynamics. acs.org Similar simulations for this compound could elucidate its solvation shell structure, diffusion coefficient, and interactions with biological macromolecules, which is particularly relevant for understanding its toxicological profile.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific property like toxicity. For nitroaromatic compounds, QSAR has been extensively used to predict their toxic effects on various organisms. nih.govmdpi.com

The toxicity of nitroaromatics is often linked to descriptors such as hydrophobicity (logP), electronic parameters (like the energy of the LUMO, E_LUMO), and molecular shape indices. oup.comtandfonline.com A lower E_LUMO value in nitroaromatic compounds is generally associated with higher toxicity, as it indicates a greater ease of accepting electrons, a key step in their mechanism of toxic action. mdpi.com

Analytical Methodologies for 4 Fluoro 2 Nitrobenzonitrile

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful methods for the analysis of 4-Fluoro-2-nitrobenzonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the separation and identification of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

While specific GC-MS analytical methods for this compound are not extensively detailed in publicly available literature, the analysis of its isomer, 2-Fluoro-4-nitrobenzonitrile, provides insight into the expected mass spectrometric behavior. For 2-Fluoro-4-nitrobenzonitrile, mass spectrometry reveals a molecular ion peak (M+) at m/z 166, corresponding to the molecular weight of the compound. Key fragment ions are observed at m/z 120, 100, 93, and 75, which are characteristic of the molecule's fragmentation pattern under electron impact ionization google.com. It is anticipated that this compound would exhibit a similar molecular ion peak and a distinct yet comparable fragmentation pattern.

A typical GC method for the analysis of similar aromatic nitriles would likely involve a non-polar or medium-polarity capillary column (e.g., a DB-5ms or HP-5ms) with a temperature-programmed oven to ensure good separation of the analyte from any impurities.

Table 1: Illustrative GC-MS Parameters for Analysis of a Related Isomer (2-Fluoro-4-nitrobenzonitrile)

| Parameter | Value |

| Gas Chromatograph | |

| Column | Phenyl-methyl polysiloxane capillary column (e.g., HP-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Inlet Temperature | ~250 °C |

| Oven Program | Initial temp. ~60-80 °C, ramp to ~280-300 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-500 |

| Observed Ions (m/z) | 166 (M+), 120, 100, 93, 75 google.com |

Note: This table is illustrative and based on general knowledge of GC-MS analysis of aromatic compounds and specific data for an isomer. Actual parameters would require method development and validation for this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally sensitive compounds. For this compound, a solid at room temperature, HPLC is a particularly suitable method for determining purity and quantifying impurities sigmaaldrich.com.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound. In this technique, the compound is dissolved in a suitable solvent and passed through a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound from the column. Detection is often performed using an ultraviolet (UV) detector, as the aromatic and nitro groups in the molecule absorb UV light.

Table 2: Typical HPLC Parameters for Purity Analysis of Fluoronitrobenzonitrile Compounds

| Parameter | Description |

| Chromatograph | |

| Column | C18 (Octadecyl-silica) bonded phase, e.g., 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with optional acid modifier like phosphoric acid or formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Detector | |

| Type | UV-Vis Diode Array Detector (DAD) or UV Detector |

| Wavelength | ~254 nm (or wavelength of maximum absorbance) |

| Sample | |

| Diluent | Acetonitrile or a mixture of acetonitrile and water |

Note: This table represents a typical starting point for method development for this compound, based on methods for related compounds. Optimization would be necessary for specific applications.

Other Analytical Methods for Purity and Characterization

In addition to chromatographic techniques, other analytical methods are essential for the comprehensive characterization and purity verification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are powerful tools for confirming the molecular structure of this compound. The chemical shifts, splitting patterns (multiplicity), and integration of the peaks in the ¹H NMR spectrum provide detailed information about the arrangement of hydrogen atoms on the benzene (B151609) ring. For the related isomer, 2-Fluoro-4-nitrobenzonitrile, ¹H NMR data has been reported as: δ 8.46 (dd, J = 9.5, 2.0 Hz, 1H), 8.37-8.22 (m, 2H) in DMSO-d6 chemicalbook.com. A similar, yet distinct, spectrum would be expected for this compound, which would be crucial for its unambiguous identification.

Melting Point: The melting point is a fundamental physical property used to assess the purity of a solid compound. A sharp and well-defined melting point range is indicative of high purity. For this compound, the reported melting point is in the range of 69°C to 73°C fishersci.com. A broader melting range would suggest the presence of impurities.

Elemental Analysis: Elemental analysis can be used to determine the percentage composition of carbon, hydrogen, nitrogen, and fluorine in the compound, which can be compared to the theoretical values calculated from its molecular formula (C₇H₃FN₂O₂).

Commercial suppliers of this compound typically provide a certificate of analysis that includes the purity, often determined by GC or HPLC, and may include other characterization data. The purity of commercially available this compound is generally reported to be around 96-97% sigmaaldrich.comfishersci.com.

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly focusing on the principles of green chemistry to minimize environmental impact. sruc.ac.ukeurekalert.org Future research on 4-Fluoro-2-nitrobenzonitrile will likely prioritize the development of synthetic pathways that are not only efficient but also environmentally conscious.

Key areas of investigation include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Future methodologies will likely explore the use of safer alternatives such as water, supercritical fluids, or recyclable ionic liquids. For instance, the synthesis of related fluoroquinolone derivatives has seen success using PEG-400 as a green solvent. nih.gov

Catalyst Innovation: The development of novel, recyclable, and environmentally friendly catalysts is a cornerstone of green chemistry. sruc.ac.ukprimescholars.com Research will likely focus on heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost.

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, will be a primary goal. This reduces the generation of byproducts, leading to more sustainable processes.

Energy Efficiency: The exploration of alternative energy sources, such as microwave irradiation, can lead to faster reaction times and reduced energy consumption compared to conventional heating methods. primescholars.com

These green chemistry approaches aim to make the synthesis of this compound and its derivatives more cost-effective, safer, and sustainable. sruc.ac.uk

Exploration of Novel Reactivity and Unprecedented Transformations

The inherent reactivity of this compound, conferred by its electron-deficient aromatic ring, makes it a prime candidate for exploring novel chemical transformations. Future research is expected to uncover new synthetic methodologies that leverage its unique electronic and structural features.

Emerging areas of exploration include:

Palladium-Catalyzed Reactions: Palladium catalysis has become a powerful tool in organic synthesis. Future studies may explore novel palladium-catalyzed cross-coupling reactions involving the C-F bond of this compound. nih.govmdpi.com Research into nitrile-directed C-H activation could also lead to the synthesis of complex polycyclic structures. nih.gov

Photocatalysis: The use of light to drive chemical reactions offers a sustainable and powerful alternative to traditional thermal methods. The application of photocatalysis to induce novel transformations of this compound could lead to the discovery of unprecedented reaction pathways.

Click Chemistry: The principles of "click chemistry," which emphasize reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, could be applied to the synthesis of derivatives from this compound. eurekalert.org The development of new click reactions involving the cyano or nitro groups could expand its synthetic utility.

Expansion of Applications in Emerging Fields

While this compound is a known pharmaceutical intermediate, its unique properties make it a promising candidate for applications in various emerging fields. google.com

Future applications may include:

Materials Science: The incorporation of this compound into polymer backbones could lead to the development of advanced materials with tailored electronic, thermal, and optical properties. nbinno.comnbinno.com These materials could find use in electronics, aerospace, and specialized coatings. nbinno.comnbinno.com

Organic Electronics: Fluorinated benzonitrile (B105546) derivatives have shown promise as emitters in Thermally Activated Delayed Fluorescence (TADF) materials for Organic Light-Emitting Diodes (OLEDs). ossila.comchemrxiv.org Further research could optimize the performance of OLEDs by incorporating this compound-based compounds.

Agrochemicals: The structural motifs present in this compound are also found in some agrochemicals. Future research could explore its potential as a scaffold for the development of new and effective pesticides and herbicides.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of novel reactions.

Future computational studies on this compound will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure and reactivity of this compound, providing insights into its reaction mechanisms and helping to predict the outcomes of new transformations. mdpi.com DFT-based approaches can also be used to predict the reactivity of the nitrile group toward nucleophiles like cysteine. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or toxicity. mdpi.comresearchgate.netnih.govnih.govaimspress.com These models can guide the design of new compounds with desired properties while minimizing adverse effects.

Reaction Design and Optimization: Computational tools can be used to design and optimize synthetic routes, predict reaction yields, and identify the most promising reaction conditions, thereby accelerating the discovery of new synthetic methodologies. epa.govrsc.org

Design of Highly Selective and Potent Bioactive Derivatives

The role of this compound as a pharmaceutical intermediate highlights its potential for the development of new therapeutic agents. google.com Future research will focus on the rational design of highly selective and potent bioactive derivatives.

Key strategies in this area include:

常见问题

Q. What are the critical safety protocols for handling 4-Fluoro-2-nitrobenzonitrile in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (NIOSH-approved respirator) is mandatory if ventilation is inadequate .

- Ventilation : Use fume hoods to maintain airborne concentrations below exposure limits. Ensure labs are equipped with eyewash stations and safety showers .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed. Immediate medical attention is required due to risks of cyanide release from decomposition .

- Storage : Store in airtight containers at 15–25°C, away from strong oxidizers (e.g., peroxides) to avoid hazardous reactions .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer:

- Nitration of Fluorinated Precursors : React 4-fluorobenzonitrile with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

- Purification : Recrystallize from ethanol/water to achieve >97% purity. Confirm structure via melting point (69–71°C) and NMR (¹H NMR: δ 8.2–8.5 ppm for aromatic protons adjacent to nitro and fluorine groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Validation :

- NMR Discrepancies : Compare ¹³C NMR data with computational predictions (DFT calculations) to assign signals for the nitrile (-C≡N, ~115 ppm) and nitro groups (-NO₂, ~150 ppm).

- Mass Spectrometry : Use high-resolution MS to confirm molecular ion [M+H]⁺ at m/z 166.1 and fragment peaks (e.g., loss of NO₂ at m/z 120) .

- XRD Crystallography : Resolve ambiguous NO₂/F positioning via single-crystal analysis, particularly if steric effects distort NMR signals .

Q. What strategies mitigate thermal decomposition during reactions involving this compound?

Methodological Answer:

- Temperature Control : Conduct reactions below 70°C (decomposition threshold) using cooling baths. Avoid open flames due to risk of toxic fumes (HCN, NOₓ) .

- Stabilizing Agents : Add radical inhibitors (e.g., BHT) to suppress autocatalytic decomposition in polar aprotic solvents like DMF .

- Inert Atmosphere : Use nitrogen/argon to minimize oxidative side reactions. Monitor headspace gases via FTIR for early detection of HCN .

Q. How can computational models predict reactivity in fluorinated nitrile systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilic aromatic substitution (EAS) sites. The fluorine atom directs nitro groups to the ortho position (σ-complex stabilization) .

- Reactivity Metrics : Calculate Fukui indices to identify nucleophilic regions (e.g., nitrile carbon) for coupling reactions (e.g., Suzuki-Miyaura) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。